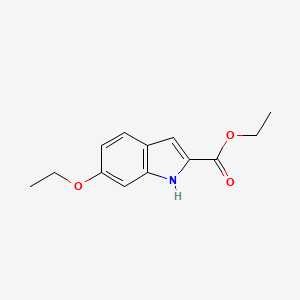

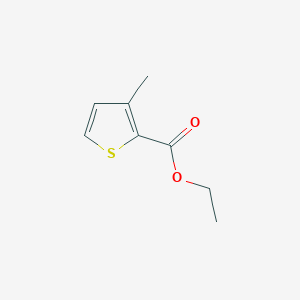

![molecular formula C14H11FO3 B1319468 3-[(2-Fluorobenzyl)oxy]benzoic acid CAS No. 938138-15-9](/img/structure/B1319468.png)

3-[(2-Fluorobenzyl)oxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

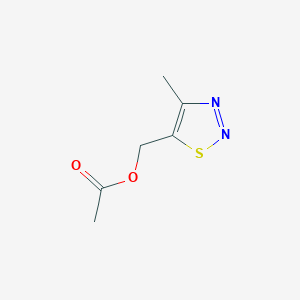

“3-[(2-Fluorobenzyl)oxy]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C14H11FO3 and a molecular weight of 246.23 .

Molecular Structure Analysis

The molecular structure of “3-[(2-Fluorobenzyl)oxy]benzoic acid” consists of a benzoic acid moiety linked to a fluorobenzyl group via an ether bond . The presence of the fluorine atom in the benzyl group can influence the electronic properties of the molecule, potentially affecting its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Fluorobenzyl)oxy]benzoic acid” include its molecular formula (C14H11FO3) and molecular weight (246.23) . Other properties such as solubility, melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación

Metabolic Studies

- Metabolic Fate of Fluorobenzyl Alcohols: Research by Blackledge, Nicholson, and Wilson (2003) indicates that after administering 2-, 3- and 4-fluorobenzyl alcohols, major metabolites in urine were glycine conjugates of corresponding benzoic acids. Additionally, a small proportion of urinary metabolites corresponded to N-acetylcysteinyl conjugates, possibly due to the production of a reactive sulphate ester during metabolism (Blackledge, Nicholson, & Wilson, 2003).

Structure-Metabolism Relationships

- Quantitative Structure-Metabolism Relationships: Ghauri et al. (1992) conducted a study on substituted benzoic acids, including 2-, 3- and 4-fluorobenzoic acids. This study explored the urinary excretion profiles and metabolic fate using high-resolution NMR spectroscopy, revealing that phase II glucuronidation or glycine conjugation reactions predominated in the metabolism of these compounds (Ghauri et al., 1992).

Functionalization Studies

- Functionalization of Fluorobenzyl Alcohols: Marzi et al. (2002) achieved the functionalization of fluorobenzyl alcohols by metalation and subsequent carboxylation, producing seven new fluorobenzoic acids in average yields. This study highlights the potential of fluorobenzyl alcohols in synthesizing various benzoic acid derivatives (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Antimicrobial Activity

- Antibacterial Activity of Hydroxy Benzoic Acid Derivatives: Satpute, Gangan, and Shastri (2018) reported on the synthesis of novel 3-Hydroxy benzoic acid derivatives, highlighting their potential antibacterial activity. This research suggests the usefulness of such derivatives in developing new drug candidates with antimicrobial properties (Satpute, Gangan, & Shastri, 2018).

Inhibitory Effects in Dermatoses

- Inhibition of Leukotriene Synthesis: A study by Ahnfelt-Rønne, Aaes, and Skak-Nielsen (2005) on ETH615, a compound structurally related to 3-[(2-Fluorobenzyl)oxy]benzoic acid, demonstrated potent inhibition of leukotriene biosynthesis and IL-8 gene expression, suggesting potential applications in anti-inflammatory treatments (Ahnfelt-Rønne, Aaes, & Skak-Nielsen, 2005).

Role in Food and Pharmaceuticals

- Occurrence in Food and Pharmaceuticals: Del Olmo, Calzada, and Nuñez (2017) discussed benzoic acid and its derivatives, including 3-[(2-Fluorobenzyl)oxy]benzoic acid, as naturally occurring compounds in foods and as additives. These compounds are used for their antibacterial and antifungal properties in various products (Del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

While specific safety data for “3-[(2-Fluorobenzyl)oxy]benzoic acid” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Propiedades

IUPAC Name |

3-[(2-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWPTPPJPNCDSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Fluorobenzyl)oxy]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

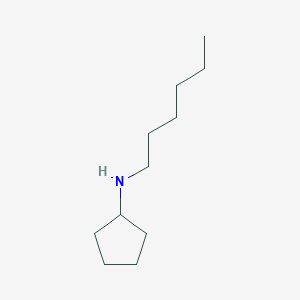

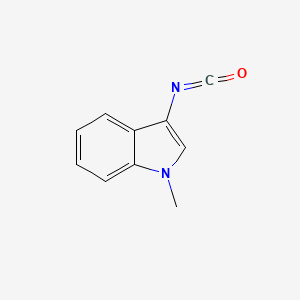

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

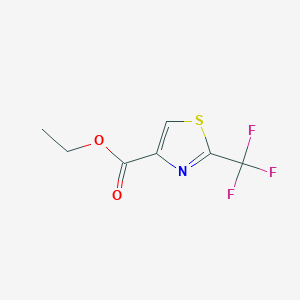

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)